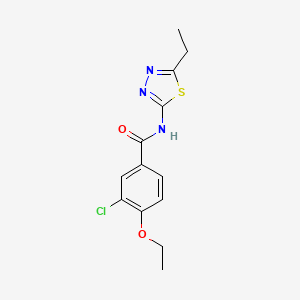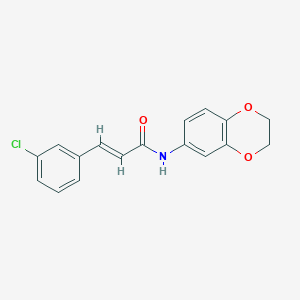
3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide, also known as CPAA, is a synthetic compound that has been the subject of scientific research due to its potential as a therapeutic agent. CPAA has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
科学的研究の応用
3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide exhibits anti-inflammatory, anti-tumor, and anti-oxidant effects. 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is not fully understood. However, studies have shown that 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and tumor growth. 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has also been shown to inhibit the growth and proliferation of cancer cells through various mechanisms, including induction of apoptosis and cell cycle arrest. In addition, 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is its broad range of biological activities, which makes it a promising candidate for the development of therapeutic agents. 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide research. One area of interest is the development of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide-based therapies for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is the investigation of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide as a potential anti-cancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide and its potential as a therapeutic agent.
合成法
The synthesis of 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide involves the reaction of 3-chloroaniline with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the addition of acryloyl chloride. The resulting product is purified through column chromatography to obtain 3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide in high yield and purity.
特性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-13-3-1-2-12(10-13)4-7-17(20)19-14-5-6-15-16(11-14)22-9-8-21-15/h1-7,10-11H,8-9H2,(H,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZCFCQROVISEV-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

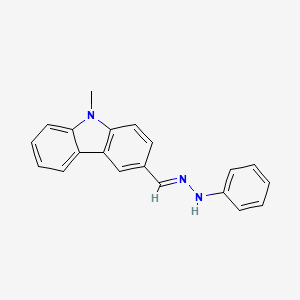
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5756456.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5756463.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5756472.png)
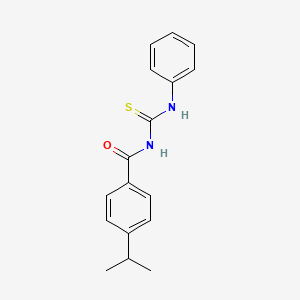
![4-{[(4-carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5756477.png)
![ethyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5756484.png)
![3,4-dimethoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5756489.png)
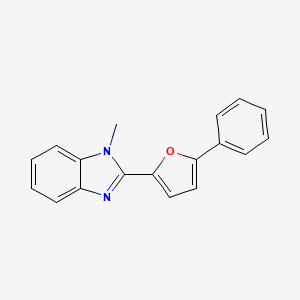

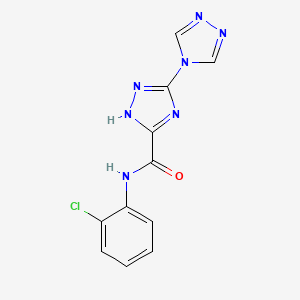
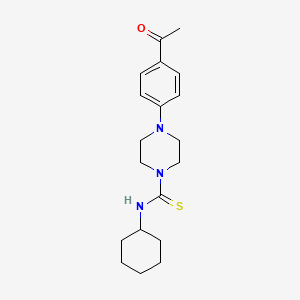
![ethyl 2-[(cyclopropylcarbonyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5756536.png)
